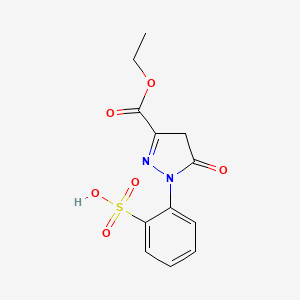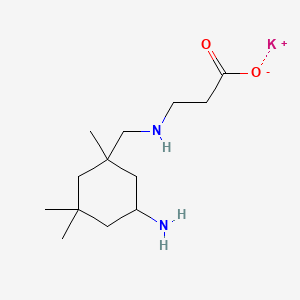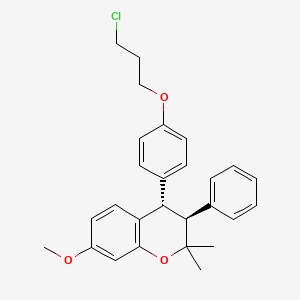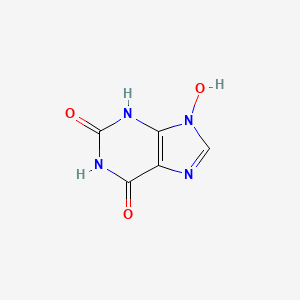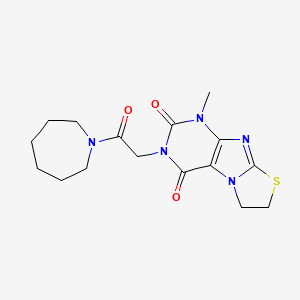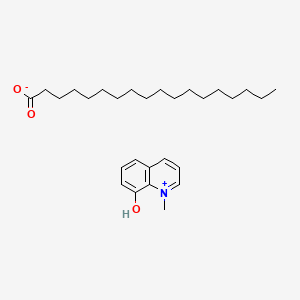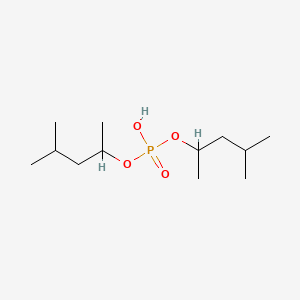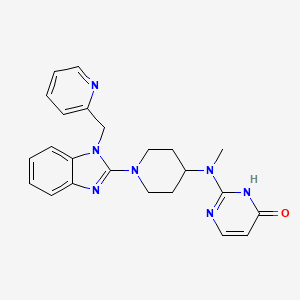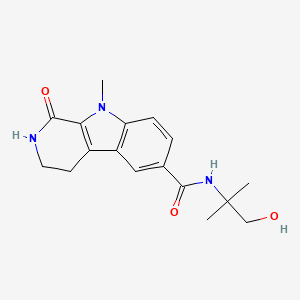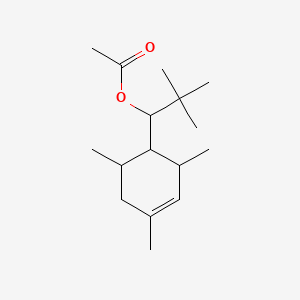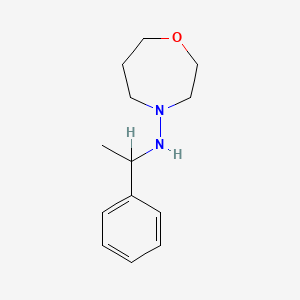
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is a complex organic compound that features a phenol group, an amino group, a pyridine ring, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce aniline derivatives.
科学的研究の応用
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- Phenol, 4-(2-amino-5-bromo-4-ethyl-3-pyridinyl)-
- Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-
Uniqueness
Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
97422-30-5 |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC名 |
4-(2-amino-5-pyridin-3-yl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-12(9-3-5-11(18)6-4-9)13(19-14)10-2-1-7-16-8-10/h1-8,18H,(H2,15,17) |
InChIキー |
JVQVTQBFVCQUSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(N=C(S2)N)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


